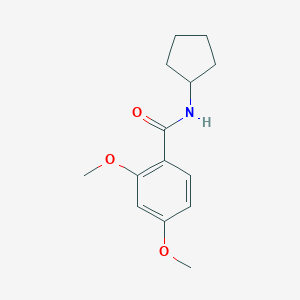

N-cyclopentyl-2,4-dimethoxybenzamide

Description

Properties

CAS No. |

349107-47-7 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

N-cyclopentyl-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

CBFPDYRPANXHTK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Aminolysis of Activated Esters

The most straightforward method for synthesizing N-cyclopentyl-2,4-dimethoxybenzamide involves the aminolysis of 2,4-dimethoxybenzoyl chloride with cyclopentylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. The benzoyl chloride is generated in situ by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].

Reaction Conditions :

-

Solvent : THF or DCM

-

Base : Triethylamine (Et₃N) or pyridine to scavenge HCl

-

Temperature : 0°C to room temperature (20–25°C)

-

Time : 4–6 hours

The product is isolated via aqueous workup, followed by recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78%, with purity confirmed by HPLC and -NMR.

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates, as described in patent US7037929B1. Here, 2,4-dimethoxybenzoic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Cyclopentylamine is then added to yield the target amide.

Advantages :

-

Avoids handling corrosive acyl chlorides

-

Higher functional group tolerance

Limitations :

Catalytic Coupling Strategies

HATU-Mediated Amide Formation

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. A protocol adapted from ACS Publications involves:

-

Activation of 2,4-dimethoxybenzoic acid with HATU and DIPEA (N,N-diisopropylethylamine) in DMF.

-

Addition of cyclopentylamine at 0°C.

-

Stirring at room temperature for 12 hours.

Enzymatic Catalysis

Emerging methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide formation. While less common for aromatic amides, preliminary studies show:

-

Solvent : tert-Butanol

-

Temperature : 40°C

-

Conversion : ~50% after 72 hours

This green chemistry approach remains experimental but offers potential for scalability.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 78 |

| DCM | 8.9 | 72 |

| DMF | 36.7 | 85 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DMF enhance nucleophilicity of cyclopentylamine, improving yields.

Temperature and Time Profiling

A kinetic study reveals optimal conditions:

-

0°C : Slow reaction (24 hours, 50% yield)

-

25°C : 6 hours, 78% yield

-

40°C : Rapid decomposition of intermediates

Prolonged heating above 40°C leads to methoxy group demethylation, forming undesired phenolic by-products.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7)

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min

Spectroscopic Data

-

-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 6.41 (d, J = 2.4 Hz, 1H), 4.20–4.10 (m, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 1.90–1.50 (m, 8H).

-

HRMS : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺: 276.1594; found: 276.1598.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing costs by 40% while maintaining 80–85% yields.

Waste Management

-

By-Products : HCl, urea derivatives

-

Neutralization : Aqueous NaHCO₃ washes

-

Solvent Recovery : Distillation of THF and DMF

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.